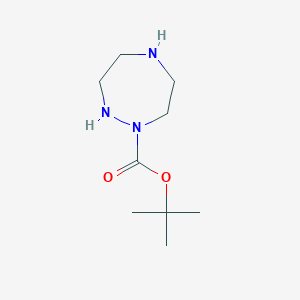

Tert-butyl 1,2,5-triazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,2,5-triazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-12/h10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFSNPFPUKXQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Investigations of 1,2,5 Triazepane Systems

Influence of Substituents, Including the tert-Butoxycarbonyl Group, on Triazepane Conformation

The introduction of substituents onto the 1,2,5-triazepane ring can have a profound impact on its conformational equilibrium. The size, polarity, and electronic nature of a substituent can shift the balance between different conformers by introducing new steric and electronic interactions.

The tert-butoxycarbonyl (Boc) group, in particular, is a bulky substituent that is expected to exert significant steric influence. To avoid unfavorable steric clashes (A-strain), the Boc group will preferentially occupy a position on the ring that minimizes its interactions with other atoms, particularly those in pseudo-axial positions. This preference can lock the ring into a specific conformation or significantly raise the energy of other potential conformers.

Furthermore, the urethane (B1682113) linkage within the Boc group introduces its own conformational considerations. The amide bond of the C-N bond in the O=C-N-R system can exist in both cis and trans conformations, with the energy difference between them being smaller than in typical peptide bonds. This adds another layer of complexity, as the cis/trans equilibrium of the urethane can be coupled to the conformational state of the seven-membered ring.

| Feature of Boc Group | Conformational Influence on 1,2,5-Triazepane Ring |

| Steric Bulk | Prefers pseudo-equatorial positions to minimize 1,3-diaxial-like interactions, potentially restricting the ring to a subset of its possible conformations. |

| Urethane Bond | Can adopt both cis and trans conformations, leading to different rotamers that may favor distinct ring puckering. |

| Electronic Effects | The lone pair on the urethane nitrogen participates in resonance with the carbonyl group, affecting the geometry and rotational barrier around the N-C(O) bond. |

Stereochemical Aspects of Triazepane Ring Systems (Diastereoselectivity and Enantiopurity)

When substituents are introduced onto the 1,2,5-triazepane ring, chiral centers can be created, leading to the possibility of stereoisomers (enantiomers and diastereomers). The control of stereochemistry during the synthesis of such molecules is of paramount importance, especially for pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Diastereoselectivity: In syntheses involving the formation of a new chiral center on a pre-existing chiral or prochiral triazepane ring, the existing stereochemistry can direct the approach of reagents. This often results in the preferential formation of one diastereomer over another. The conformational preferences of the ring and its substituents play a crucial role in determining the facial selectivity of reactions. For example, a bulky group like the Boc substituent can block one face of the ring, forcing an incoming reactant to attack from the less hindered side, thereby leading to a high degree of diastereoselectivity. mdpi.com

Enantiopurity: For therapeutic applications, it is often necessary to prepare a single enantiomer of a chiral drug. This can be achieved through several strategies, including asymmetric synthesis (using chiral catalysts or auxiliaries), the use of enantiomerically pure starting materials, or the resolution of a racemic mixture. nih.govnih.gov For substituted 1,2,5-triazepanes, ensuring enantiopurity is critical for achieving the desired therapeutic effect and avoiding potential off-target activities associated with the unwanted enantiomer. The development of stereoselective synthetic routes is therefore a key challenge in the chemistry of these heterocyclic systems. mdpi.comelsevierpure.com

Chemical Transformations and Derivatization Strategies of the 1,2,5 Triazepane Scaffold

Functionalization at Nitrogen and Carbon Centers of the Triazepane Ring

The presence of multiple nitrogen atoms in the 1,2,5-triazepane ring offers numerous opportunities for functionalization, primarily through N-acylation and N-alkylation. The use of an N-Boc protecting group, as in tert-butyl 1,2,5-triazepane-1-carboxylate, is a key strategy to differentiate the reactivity of the nitrogen atoms, allowing for sequential and controlled derivatization.

N-protected rsc.orgnih.govwiley.comtriazepane derivatives are valuable intermediates for creating structurally diverse molecules. nih.gov For instance, these scaffolds can be modified with various functional groups to synthesize analogues of known therapeutic agents, highlighting their utility as versatile structural units in drug discovery. nih.gov

One of the most direct methods for functionalizing the nitrogen centers is acylation. In studies on fused 1,2,5-triazepine-1,5-dione systems, which serve as mimics for cis-peptidyl prolinamides, acylation at the N-3 position has been successfully demonstrated. rsc.org This transformation, equivalent to N-terminal acylation in a peptide chain, can be achieved using standard peptide coupling procedures. rsc.org This highlights the ability to selectively introduce acyl groups onto specific nitrogen atoms within the triazepane framework, a critical step in building more complex molecules.

Detailed research findings on the N-acylation of a fused triazepine system are presented below:

| Reactant | Reagents and Conditions | Product | Yield | Ref |

| Fused 1,2,5-triazepine-1,5-dione | Standard peptide coupling procedures | N-3 acylated triazepine dione | Not specified | rsc.org |

While N-functionalization is well-documented, direct functionalization of the carbon centers within the saturated 1,2,5-triazepane backbone is less commonly reported in the literature. The reactivity of the ring is dominated by the nucleophilic character of the nitrogen atoms, making them the primary sites for chemical modification.

Ring Modifications and Annulation Reactions of 1,2,5-Triazepines

Beyond simple functionalization, the 1,2,5-triazepane scaffold can serve as a foundational unit for the construction of more complex, fused heterocyclic systems. These ring modification and annulation reactions significantly expand the chemical space accessible from this core structure.

A key strategy involves designing precursors that undergo intramolecular cyclization to form fused bicyclic or polycyclic structures. For example, the synthesis of a fused 1,2,5-triazepine-1,5-dione heterocycle has been achieved through the cyclization of an N-(2-bromoacetylprolyl)hydrazine precursor. rsc.org This process creates a new ring fused to the triazepane core, demonstrating a powerful method for generating rigid, conformationally constrained molecules that can mimic peptide structures. rsc.org

The chemistry of 1,2,5-triazepines has been reviewed, covering a range of reactions that lead to both monocyclic and fused heterocyclic systems. researchgate.net These transformations often involve multistep sequences and a variety of reagents to modify the initial triazepine ring into more elaborate structures. researchgate.net Examples of fused systems derived from the 1,2,5-triazepine scaffold include pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepines and pyrazolo[5,1-d] rsc.orgnih.govwiley.comtriazepines. researchgate.net

The table below summarizes examples of annulation and ring fusion strategies involving the 1,2,5-triazepine scaffold.

| Starting Material Type | Reaction Type | Resulting Fused System | Ref |

| N-(2-bromoacetylprolyl)hydrazine | Intramolecular Cyclization | Fused 1,2,5-triazepine-1,5-dione | rsc.org |

| Substituted Pyridines/Pyrroles | Multi-step Synthesis | Pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepine | researchgate.net |

| Pyrazole carboxylate | Recyclization with hydrazine (B178648) | Pyrazolo[5,1-d] rsc.orgnih.govwiley.comtriazepine | researchgate.net |

These annulation reactions are critical for developing novel molecular architectures with specific three-dimensional shapes and functionalities, which are often required for biological activity.

Regioselective and Chemoselective Transformations

The 1,2,5-triazepane scaffold, particularly when differentially protected, presents a challenge and an opportunity for regioselective and chemoselective transformations. With multiple nucleophilic nitrogen atoms and potentially activatable C-H bonds, controlling where a reaction occurs is paramount for predictable synthesis.

Regioselectivity refers to the preferential reaction at one of several possible positions. In a molecule like this compound, the Boc group deactivates the N-1 nitrogen, leaving the N-2 and N-5 positions as the most likely sites for further reaction. The specific site of functionalization (N-2 vs. N-5) can often be controlled by steric and electronic factors of both the substrate and the incoming reagent. While specific studies on the regioselective functionalization of this exact compound are not extensively detailed, principles from related nitrogen heterocycles can be applied. For instance, in the N-alkylation of diaryl-1,2,3-triazoles, regioselective synthesis of N1- and N2-substituted isomers has been achieved by careful selection of synthetic routes and reaction conditions.

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also critical. For a triazepane derivative that may contain other functional groups (e.g., esters, amides), reagents must be chosen that react exclusively with the intended nitrogen atom of the ring. Catalyst choice can be a powerful tool to control chemoselectivity. For example, in certain metalloradical reactions, the electronic properties of the metal catalyst can be tuned to switch the reaction pathway between a molecular rearrangement and a C(sp³)–H amination, yielding completely different products from the same starting material. acs.org Similarly, solvent choice has been shown to direct the outcome of multicomponent reactions, leading to different heterocyclic products by favoring one reaction pathway over another. rsc.org

The table below outlines general strategies that can be employed to achieve selective transformations on poly-nitrogen heterocycles, which are applicable to the 1,2,5-triazepane scaffold.

| Selectivity Type | Controlling Factor | Example Principle | Potential Application on 1,2,5-Triazepane |

| Regioselectivity | Protecting Groups | A Boc group at N-1 directs functionalization to other N atoms. | Selective alkylation or acylation at the N-2 or N-5 position. |

| Regioselectivity | Steric Hindrance | Bulky reagents may preferentially react at the less sterically hindered nitrogen. | Differentiating between N-2 and N-5 based on the substitution pattern. |

| Chemoselectivity | Catalyst Choice | Different metal catalysts (e.g., Co vs. Fe) can favor different reaction pathways (rearrangement vs. C-H amination). acs.org | Directing functionalization to a specific N-H vs. C-H bond. |

| Chemoselectivity | Solvent Effects | The polarity and coordinating ability of the solvent can stabilize different transition states, favoring one product. rsc.org | Controlling the outcome of reactions with ambident nucleophiles/electrophiles. |

By leveraging these principles of regioselectivity and chemoselectivity, chemists can navigate the synthetic challenges posed by the multifunctional 1,2,5-triazepane scaffold to produce well-defined, complex molecules for various applications.

Advanced Applications of 1,2,5 Triazepane Scaffolds in Organic Synthesis

Triazepanes as Versatile Structural Units in Compound Design

The 1,2,5-triazepane scaffold is increasingly recognized as a versatile structural unit in the design of novel compounds, particularly in the field of drug discovery. nih.gov These seven-membered heterocyclic derivatives serve as effective candidate structures to replace more conventional moieties like piperazine (B1678402) or morpholine (B109124). nih.gov A key advantage of the 1,2,5-triazepane ring is that it offers multiple sites for modification with various functional groups, providing a platform for fine-tuning the physicochemical and pharmacological properties of a lead molecule. nih.gov

The synthesis of N-protected heterocycles, such as those using a tert-butyloxycarbonyl (Boc) group, is a common strategy to facilitate their functionalization. nih.gov The utility of this scaffold has been demonstrated through the synthesis of analogues of existing drugs. For instance, researchers have successfully synthesized analogues of the oxazolidinone antibacterial agent linezolid (B1675486) by incorporating the 1,2,5-triazepane unit. nih.gov These novel analogues have exhibited potent antibacterial activity, underscoring the potential of these seven-membered heterocycles as versatile and valuable units for drug discovery. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

The structural attributes of the 1,2,5-triazepane scaffold make it highly suitable for combinatorial chemistry and the synthesis of small molecule libraries. nih.govnih.gov The ability to introduce diversity at multiple positions on the triazepane ring allows for the rapid generation of a large number of analogues for high-throughput screening. Methodologies that are amenable to library production, such as one-pot multicomponent reactions, are particularly valuable in this context. nih.gov

While direct examples of large libraries based on the simple tert-butyl 1,2,5-triazepane-1-carboxylate are not extensively detailed, the principle has been demonstrated with closely related structures. For example, automated parallel synthesis platforms have been used to construct a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, a related seven-membered sultam scaffold. nih.gov This work highlights the compatibility of such heterocyclic systems with automated synthesis for the rapid production of compound libraries. nih.gov Furthermore, multicomponent reactions like the Petasis reaction have been specifically employed for the one-pot synthesis of new fused 1,2,5-triazepine heterocycles, a technique explicitly cataloged under combinatorial chemistry methods. nih.gov Such approaches are ideal for library synthesis as they combine multiple building blocks in a single, efficient step to generate structural complexity and diversity.

| Reaction Type | Scaffold | Application in Library Synthesis | Reference |

| Petasis Reaction | Fused 1,2,5-Triazepine-diones | One-pot synthesis suitable for generating diverse heterocycles for library creation. | nih.gov |

| Double aza-Michael / Huisgen Cycloaddition | 1,2,5-Thiadiazepane 1,1-dioxides | Automated parallel synthesis of a 96-member library, demonstrating scaffold suitability for high-throughput synthesis. | nih.gov |

Role as Dipeptide Mimetics in Scaffold Design

The 1,2,5-triazepane scaffold has been ingeniously employed to create constrained dipeptide mimetics, which are crucial tools for studying protein-protein interactions and developing peptidomimetic drugs. rsc.org Peptidomimetics aim to replicate the spatial arrangement of amino acid side chains in a peptide while overcoming the metabolic instability of the amide backbone. The seven-membered triazepane ring can be used to lock the geometry of appended substituents into a conformation that mimics specific secondary structures of peptides, such as turns.

Specifically, fused 1,2,5-triazepine-1,5-dione heterocycles have been synthesized as conformational mimetics for cis-peptidyl prolinamides. rsc.org Proline residues play a unique role in peptide and protein structure due to the restricted rotation around the peptide bond, which can adopt either a cis or trans conformation. The synthesized triazepine-dione system is designed to mimic the structural features of the less common but biologically important cis conformation. rsc.org By preparing these constrained scaffolds, it is possible to create peptide mimetics of defined stereochemistry where the non-proline residues can be varied, allowing for systematic exploration of structure-activity relationships. rsc.org Acylation at different nitrogen atoms of the triazepine ring corresponds to N-terminal or C-terminal extension of the mimicked dipeptide, further enhancing its utility in scaffold design. rsc.org

Integration into Complex Molecular Architectures (e.g., Fused Systems)

The 1,2,5-triazepine ring is a valuable building block for the construction of more complex, polycyclic molecular architectures. The fusion of the triazepine ring to other heterocyclic or aromatic systems generates novel scaffolds with unique three-dimensional shapes and chemical properties. These fused systems are of significant interest in medicinal chemistry for accessing new areas of chemical space.

A variety of synthetic methods have been developed to integrate the 1,2,5-triazepine moiety into fused ring systems. Examples of such complex architectures include:

nih.govnih.govrsc.orgTriazepino[5,4-a]-benzimidazoles : These have been synthesized via the condensation of an appropriately substituted benzimidazole (B57391) derivative with hydrazine (B178648) hydrate, followed by a thermal heterocyclization step. researchgate.net

Pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepines : These tricyclic systems are prepared starting from substituted 2-chloropyridine (B119429) derivatives bearing a pyrrole (B145914) moiety. researchgate.net

Pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepines : A representative of this class, 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepine-2-carbohydrazide, was synthesized through the recyclization of a pyrazolo[5,1-c] rsc.orgnih.govoxazine precursor with hydrazine hydrate. researchgate.net

nih.govrsc.orgresearchgate.netTriazolo[5,1-d] nih.govnih.govrsc.orgtriazepines : Novel mesoionic variants of this fused system have been developed through the intramolecular cyclization of 1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates. researchgate.net

These examples demonstrate the synthetic tractability of the 1,2,5-triazepine ring and its utility as a component in the design of intricate, polycyclic molecules. researchgate.netresearchgate.net

| Fused Heterocyclic System | Synthetic Precursor(s) | Reference |

| nih.govnih.govrsc.orgTriazepino[5,4-a]-benzimidazole | Ethyl (2-benzoyl-1H-benzimidazol-1-yl)acetate and hydrazine hydrate | researchgate.net |

| Pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepine | 2-chloro(pyrrolyl-1)-3-pyridine derivatives | researchgate.net |

| Pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepine | Methyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c] rsc.orgnih.govoxazine-2-carboxylate and hydrazine hydrate | researchgate.net |

| Mesoionic nih.govrsc.orgresearchgate.netTriazolo[5,1-d] nih.govnih.govrsc.orgtriazepine | 1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates | researchgate.net |

Exploration in Advanced Organic Synthesis Methodologies

The synthesis of the 1,2,5-triazepane core and its derivatives is increasingly being achieved through advanced and efficient organic synthesis methodologies. These modern techniques often offer advantages in terms of reaction speed, yield, atom economy, and the ability to generate molecular complexity rapidly.

One prominent example is the use of multicomponent reactions (MCRs). The Petasis reaction, a powerful MCR, has been successfully applied to the one-pot synthesis of new fused 1,2,5-triazepine-3,6-diones and 1,2,5-triazepine-3,7-diones. nih.gov This approach allows for the assembly of these complex heterocyclic systems from simple, readily available starting materials in a single step, which is highly advantageous for creating chemical libraries. nih.gov

Other advanced synthetic strategies reported for the formation of related triazepine systems include:

Photochemical Ring Expansion : Fully unsaturated 1,2,5-triazepines have been synthesized through the photochemical ring expansion of 4-azidopyridazines. researchgate.net

Annulation Reactions : An unprecedented [4+3] annulation reaction between aza-ortho-quinone methides and arylcarbohydrazonoyl chlorides has been developed to access the triazepine core under mild conditions. researchgate.net

Ultrasound Irradiation : While demonstrated for the 1,3,5-triazepane isomer, the use of ultrasound to promote multicomponent reactions for synthesizing triazepane-dione derivatives represents an advanced methodology that could potentially be adapted for 1,2,5-triazepane synthesis. mdpi.comnih.gov

These methodologies highlight the ongoing efforts to develop novel and powerful tools for the construction of 1,2,5-triazepane-containing molecules, facilitating their exploration in various scientific fields.

Emerging Trends and Future Research Perspectives

Development of Novel and Green Synthetic Methodologies

Key developments in this area include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones has been achieved through a four-component reaction under ultrasound irradiation, a technique known for its green credentials due to reduced reaction times and energy consumption. mdpi.com

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and often allow for the use of greener solvents. mdpi.com For instance, microwave-assisted heating has been effectively used in the cycloaddition step for producing substituted ethyl 1,2,4-thiadiazole-5-carboxylates, a strategy that could be adapted for triazepane synthesis. mdpi.com

Automated Synthesis Platforms: To accelerate the drug discovery process, automated synthesis platforms are being employed to create large libraries of compounds. An automated "Click, Click, Cy-Click" process involving a double aza-Michael addition has been used for the production of a 96-member library of related 1,2,5-thiadiazepane 1,1-dioxides, showcasing a high-throughput methodology applicable to the 1,2,5-triazepane scaffold. nih.gov

Solvent-Free and Catalytic Approaches: Green chemistry principles encourage minimizing or eliminating solvent use. Mechanochemical synthesis under phase-transfer catalysis (PTC) conditions is an emerging solvent-free method for producing bioactive compounds. mdpi.com Furthermore, the development of novel catalysts, including metal-free options, is a key goal to reduce environmental impact and simplify product purification. mdpi.com

| Methodology | Key Features | Potential Advantages for Triazepane Synthesis | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of high-frequency sound waves to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | mdpi.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation for rapid heating. | Shorter reaction times, easy work-up, potential for solvent-free conditions. | mdpi.com |

| Automated Parallel Synthesis | Robotic platforms for high-throughput reaction setup, purification, and analysis. | Rapid generation of compound libraries for screening, increased efficiency. | nih.gov |

| Phase-Transfer Catalysis (PTC) | Facilitates reactions between reactants in immiscible phases. | Allows for solvent-free (mechanochemical) conditions, high yields, and selectivity. | mdpi.com |

Exploration of Chiral Triazepane Synthesis

Stereochemistry is a critical factor in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Consequently, the development of methods for the stereoselective synthesis of 1,2,5-triazepane derivatives is a significant area of future research. The flexible seven-membered ring of the triazepane core can adopt multiple conformations, making stereocontrol a challenging but essential goal.

Promising strategies for accessing enantiomerically pure triazepanes include:

Use of Chiral Starting Materials: A straightforward approach involves incorporating a chiral center from a readily available starting material. For example, the synthesis of fused 1,2,5-triazepine-1,5-diones has been successfully achieved by starting with (2S)-proline derivatives. rsc.org This method effectively transfers the stereochemistry of the amino acid to the final heterocyclic product.

Asymmetric Catalysis: The development of chiral catalysts (metal-based or organocatalysts) could enable the enantioselective formation of the triazepane ring from achiral precursors. This approach is highly desirable for its efficiency and potential for catalytic turnover.

Chiral Resolution: In cases where a racemic mixture is synthesized, chiral chromatography or classical resolution with a chiral resolving agent can be used to separate the enantiomers. While effective, this method is less efficient than asymmetric synthesis as it discards at least 50% of the material.

The ability to synthesize specific stereoisomers of the 1,2,5-triazepane scaffold will be crucial for developing potent and selective drug candidates and for probing structure-activity relationships in biological systems.

Advanced Computational Studies for Structure-Reactivity Relationships and Mechanistic Insights

Computational chemistry provides powerful tools for understanding the structural properties, reactivity, and reaction mechanisms of complex molecules, complementing experimental findings. For the 1,2,5-triazepane system, advanced computational studies are an emerging area that can accelerate synthetic development and rational design.

Key applications of computational methods include:

Conformational Analysis: The seven-membered triazepane ring is highly flexible. Computational methods, such as Density Functional Theory (DFT), can predict the most stable low-energy conformations of tert-butyl 1,2,5-triazepane-1-carboxylate and its derivatives. Understanding the preferred geometry is essential for designing molecules that fit into specific biological targets. mdpi.com

Mechanistic Elucidation: DFT calculations can be used to map the entire energy profile of a reaction, identifying transition states and intermediates. researchgate.net This provides deep mechanistic insights into how the triazepane ring is formed, for example, by detailing steps such as nucleophilic attack, cyclization, and bond rearrangements. researchgate.net Such studies can help optimize reaction conditions and predict the feasibility of new synthetic routes. nih.gov

Structure-Reactivity Relationships: Computational tools like Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, and Natural Bond Orbital (NBO) analysis can explain the reactivity of the triazepane scaffold. nih.gov These methods help identify the most nucleophilic or electrophilic sites on the molecule, guiding strategies for further functionalization.

| Computational Technique | Application in Triazepane Research | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states. | Elucidation of multi-step reaction mechanisms for heterocycle formation. | researchgate.net |

| Conformational Searches | Determining stable 3D structures of flexible molecules. | Predicting the most energetically favorable shapes of the seven-membered ring. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time in a solvent. | Understanding interactions with solvent molecules and conformational flexibility. | nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Analyzing the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. | Predicting chemical reactivity and the sites of electrophilic/nucleophilic attack. | nih.gov |

Innovative Applications of the 1,2,5-Triazepane Core in Advanced Organic Synthesis and Scaffold Diversity

The 1,2,5-triazepane core is not only a target molecule but also a valuable building block for creating more complex and diverse chemical structures. Its utility as a "versatile structural unit" is a key driver of current research, aiming to expand the accessible chemical space for drug discovery and other applications. nih.gov

Innovative applications focus on:

Scaffold Hopping and Bioisosterism: The triazepane ring is being investigated as a bioisostere or replacement for common heterocyclic motifs like piperazine (B1678402) and morpholine (B109124) in drug candidates. nih.gov This "scaffold hopping" can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Fused Heterocyclic Systems: The triazepane ring can be used as a foundation to construct novel fused polycyclic systems. Annulation reactions, where a new ring is built onto the existing triazepane core, can generate unique and complex molecular architectures. researchgate.net For example, a [4+3] annulation reaction has been used to access novel triazepine-fused systems. researchgate.net

Diversity-Oriented Synthesis (DOS): The triazepane scaffold is an ideal starting point for DOS, a strategy that aims to rapidly generate libraries of structurally diverse small molecules. mdpi.com By leveraging the multiple reactive sites on the triazepane ring (the three nitrogen atoms), chemists can introduce a wide variety of substituents and build a collection of related but distinct compounds for high-throughput screening. researchgate.net This approach significantly enhances the probability of discovering new bioactive agents.

| Application Area | Description | Example/Concept | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Substituting a common chemical group (e.g., piperazine) with the triazepane core to modulate properties. | Synthesizing analogues of the antibacterial agent linezolid (B1675486) using a 1,2,5-triazepane moiety. | nih.gov |

| Fused System Synthesis | Using the triazepane ring as a base to construct polycyclic compounds. | Synthesis of 5H- nih.govmdpi.comresearchgate.nettriazepino[5,4-a]-benzimidazole via condensation and thermal heterocyclization. | researchgate.net |

| Library Synthesis | Creating a large collection of related compounds for biological screening. | The triazepane core allows for diversification at N1, N2, and N5 positions to build a compound library. | researchgate.net |

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 1,2,5-triazepane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and carbamate protection. For example, triazole-containing analogs are synthesized via cyclopropylamine and thiocyanate reactions under reflux conditions . Optimization can employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., factorial design) help identify optimal yields, as demonstrated in epoxidation studies using Mo(CO)₆ .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : For structural elucidation of the triazepane ring and tert-butyl group.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination. SHELX programs refine crystallographic data, resolving ambiguities in bond lengths and angles .

- HPLC : To assess purity, especially for intermediates in multi-step syntheses .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life, as recommended for similar carbamates .

Advanced Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved for this compound?

- Methodological Answer : Dynamic effects in solution (e.g., ring puckering in triazepane) may cause NMR signal splitting, while X-ray provides static solid-state data. Use variable-temperature NMR to study conformational flexibility. Refine X-ray data with SHELXL, which accounts for disorder and thermal motion . Cross-validate with DFT calculations to reconcile differences .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., proteases) using software like AutoDock Vina.

- QSAR Modeling : Correlate structural features (e.g., substituents on the triazepane ring) with activity data from analogs .

- MD Simulations : Assess binding stability over time, particularly for flexible heterocycles .

Q. What strategies improve scalability of the synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces side reactions by controlling residence time and mixing efficiency.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Crystallization Optimization : Employ anti-solvent addition or cooling gradients to enhance yield and purity, as seen in azepane derivative syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.